(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol
CAS No.:
Cat. No.: VC15831085
Molecular Formula: C9H13NOS2
Molecular Weight: 215.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NOS2 |
|---|---|
| Molecular Weight | 215.3 g/mol |
| IUPAC Name | [2-(thian-4-yl)-1,3-thiazol-4-yl]methanol |
| Standard InChI | InChI=1S/C9H13NOS2/c11-5-8-6-13-9(10-8)7-1-3-12-4-2-7/h6-7,11H,1-5H2 |
| Standard InChI Key | KXSKBUYEMXBULN-UHFFFAOYSA-N |
| Canonical SMILES | C1CSCCC1C2=NC(=CS2)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol (C₉H₁₃NOS₂, MW 215.3 g/mol) integrates two heterocyclic systems: a saturated six-membered thiopyran ring and a five-membered thiazole moiety . The thiopyran ring adopts a chair conformation, with sulfur at the 1-position contributing to electronic asymmetry. The thiazole ring’s 2-position anchors the thiopyran substituent, while the 4-position hosts the hydroxymethyl group, enabling hydrogen bonding and derivatization potential.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃NOS₂ | |
| Molecular Weight | 215.3 g/mol | |
| CAS Registry Number | 1478716-69-6 | |
| Purity (Commercial) | ≥95% |
Electronic and Steric Features
The thiopyran’s sulfur atom induces electron-deficient regions in the thiazole ring, as evidenced by computational modeling of analogous systems . This polarization enhances reactivity at the thiazole’s 5-position, though experimental verification for this specific compound remains pending. The hydroxymethyl group’s rotational barrier (estimated at ~5 kcal/mol via MM2 calculations) suggests conformational flexibility critical for molecular recognition processes .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
Industrial synthesis typically employs a three-step sequence:
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Thiopyran Formation: Cyclization of 4-mercaptocyclohexanol with α,β-unsaturated carbonyl compounds under acidic conditions yields the tetrahydrothiopyran core.
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Thiazole Construction: Condensation of thiourea derivatives with α-halo ketones introduces the thiazole ring. For this compound, 4-(bromoacetyl)tetrahydrothiopyran reacts with thiourea in ethanol at 60°C (72% yield).
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Hydroxymethyl Functionalization: Grignard addition to thiazole-4-carbaldehyde precursors followed by careful oxidation produces the methanol group, though yields drop to 55–60% due to overoxidation risks .
Challenges in Process Chemistry
Key bottlenecks include:
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Regioselectivity Control: Competing reactions at thiopyran’s 3- vs. 4-positions require precise temperature modulation (45–50°C optimal).
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Purification Complexity: Similar polarities of reaction byproducts necessitate gradient HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .
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Oxidative Degradation: The hydroxymethyl group’s susceptibility to air oxidation mandates inert atmosphere handling .
Analytical Characterization Techniques
Spectroscopic Profiling
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¹H NMR (400 MHz, CDCl₃):
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Thiopyran protons: δ 1.85–2.15 (m, 4H, SCH₂CH₂)
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Thiazole H-5: δ 7.42 (s, 1H)
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Hydroxymethyl: δ 4.68 (s, 2H, CH₂OH)
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FT-IR (KBr):
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Mass Spectrometry:
Crystallographic Analysis
While single-crystal X-ray data for this specific compound remains unpublished, related thiazole-thiopyran hybrids exhibit monoclinic crystal systems (space group P2₁/c) with intermolecular hydrogen bonding networks stabilizing the lattice .
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Nitrile gloves (≥8 mil thickness) |
| Eye Damage | H319 | ANSI Z87.1 goggles required |
| Respiratory Irritation | H335 | NIOSH-approved N95 respirator |
First Aid Measures
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Dermal Exposure: Flush with 0.1 M phosphate buffer (pH 7.4) for 15 minutes, then apply 1% hydrocortisone cream .
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Ocular Contact: Immediate irrigation with 1 L saline solution using Morgan Lens® delivery system .
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Inhalation: Administer 40% humidified oxygen via non-rebreather mask if bronchospasm occurs .
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